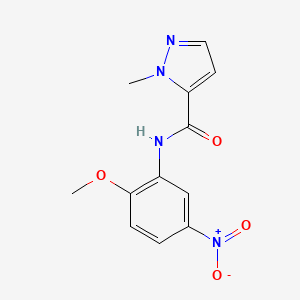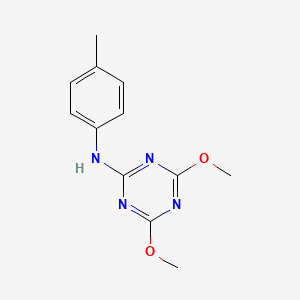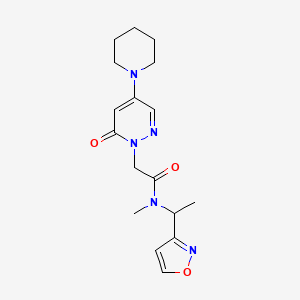![molecular formula C23H30N4O2 B5641751 2-benzyl-9-[4-(1H-pyrazol-4-yl)butanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5641751.png)
2-benzyl-9-[4-(1H-pyrazol-4-yl)butanoyl]-2,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-benzyl-9-[4-(1H-pyrazol-4-yl)butanoyl]-2,9-diazaspiro[5.5]undecan-3-one” is part of the 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones family, known for their structural complexity and potential in various chemical applications. Its unique structure incorporates elements that are pivotal for specific chemical reactions and properties.
Synthesis Analysis
The synthesis of this compound involves strategic chemical reactions focusing on the spirocyclic and diazaspiro[5.5]undecane frameworks. Techniques such as Michael addition of lithium enolate to tetrasubstituted olefins and intramolecular spirocyclization of pyridine substrates are common methods to achieve the desired structural complexity (Yang et al., 2008); (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The crystal structure and thermodynamic properties of similar diazaspirocycles have been studied, highlighting the significance of hydrogen bonding and molecular interactions in stabilizing the structure. Quantum chemical computations provide insight into the molecule's optimized geometric structure (Zeng, Wang, & Zhang, 2021).
Chemical Reactions and Properties
Diazaspirocycles, including the one in focus, undergo specific chemical reactions, such as spirocyclization, which is pivotal in synthesizing various derivatives. These reactions are essential for modifying the compound’s chemical properties for targeted applications (Parameswarappa & Pigge, 2011).
Physical Properties Analysis
While specific details on the physical properties of “2-benzyl-9-[4-(1H-pyrazol-4-yl)butanoyl]-2,9-diazaspiro[5.5]undecan-3-one” are not directly available, analogs in the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one family exhibit unique physical characteristics, including crystal structures and thermodynamic stability, which can infer the compound’s behavior in various conditions (Zeng, Wang, & Zhang, 2021).
Chemical Properties Analysis
The chemical properties of diazaspirocycles are profoundly influenced by their structure. The presence of the diazaspiro[5.5]undecane core contributes to their chemical reactivity and interaction with other molecules. Their synthesis, involving intramolecular spirocyclization and Michael addition, indicates a high level of chemical versatility and potential for functionalization (Yang et al., 2008); (Parameswarappa & Pigge, 2011).
Future Directions
properties
IUPAC Name |
2-benzyl-9-[4-(1H-pyrazol-4-yl)butanoyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c28-21(8-4-7-20-15-24-25-16-20)26-13-11-23(12-14-26)10-9-22(29)27(18-23)17-19-5-2-1-3-6-19/h1-3,5-6,15-16H,4,7-14,17-18H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBITNAHPSPXGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)CCCC3=CNN=C3)CN(C1=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-9-[4-(1H-pyrazol-4-YL)butanoyl]-2,9-diazaspiro[5.5]undecan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4,6-dimethyl-2-pyrimidinyl)-6-methyl-5-(3-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5641679.png)
![4-[4-(1H-imidazol-1-yl)benzoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5641683.png)
![4-fluoro-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5641690.png)



![(3R*,5R*)-N-[1-(2-methylbenzyl)cyclopropyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5641710.png)
![(1S*,5R*)-6-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5641721.png)
![2-{2-[2-(2-methoxyethyl)morpholin-4-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5641724.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5641743.png)

![2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one](/img/structure/B5641758.png)
![5,5',7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5641760.png)
![2-(2,5-dichlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5641762.png)